molecular formula C19H21BrN2O3 B3616872 N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide

N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide

Cat. No.: B3616872
M. Wt: 405.3 g/mol
InChI Key: YWQJPXKBMWNCOP-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride to form 4-bromo-3-methylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminophenylbutanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its bromine atom and phenoxyacetyl group contribute to its distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-3-6-18(23)21-16-7-4-5-8-17(16)22-19(24)12-25-14-9-10-15(20)13(2)11-14/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQJPXKBMWNCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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